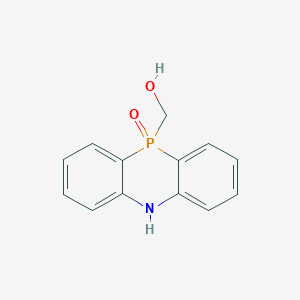
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol, also known as ODP, is a chemical compound that has been studied for its potential applications in various fields. ODP is a phosphazene derivative with a unique structure that makes it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol is not fully understood, but it is believed to be related to its unique structure. (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol contains a phosphazene backbone, which is known for its high thermal stability and chemical resistance. The presence of the methanol group in (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol may also contribute to its unique properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol. However, studies have shown that (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol is non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol in lab experiments include its high thermal stability, chemical resistance, and low cytotoxicity. However, the limitations of using (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol include its limited solubility in water and other polar solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the study of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol. One potential direction is the development of new synthetic methods for (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol that could improve its purity and yield. Another direction is the investigation of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol's potential use in catalysis and other materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol and its potential use in drug delivery and other biomedical applications.
Métodos De Síntesis
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol can be synthesized through the reaction of hexachlorocyclotriphosphazene with methanol in the presence of a base such as sodium methoxide. The reaction yields (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been studied for its potential applications in various scientific research fields, including materials science, drug delivery, and catalysis. Due to its unique structure, (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been shown to have excellent thermal stability, which makes it a promising candidate for use in high-temperature applications. In addition, (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been studied for its potential use as a drug delivery agent due to its ability to encapsulate and release drugs in a controlled manner.
Propiedades
IUPAC Name |
(10-oxo-5H-phenophosphazinin-10-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO2P/c15-9-17(16)12-7-3-1-5-10(12)14-11-6-2-4-8-13(11)17/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUALCVAAKZCZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3P2(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-Oxido-5,10-dihydrophenophosphazinin-10-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

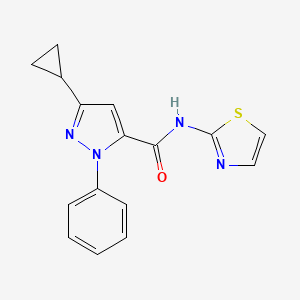
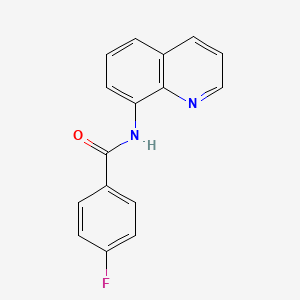
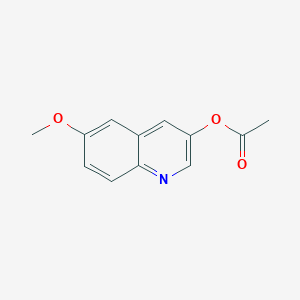
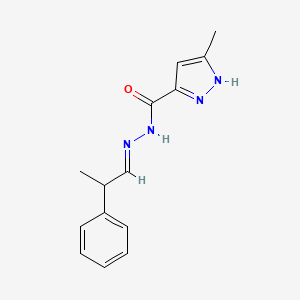
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
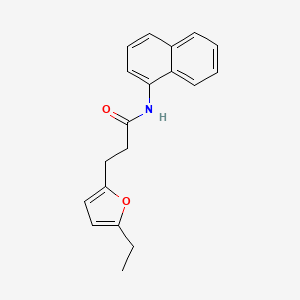
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
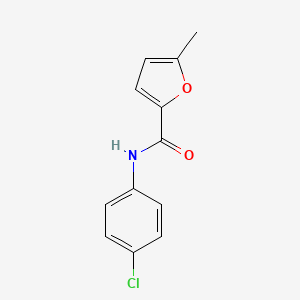
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
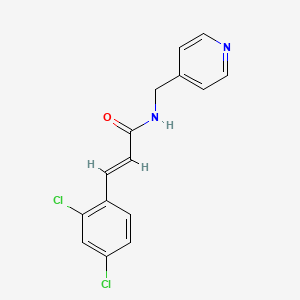

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)